- Heterobicyclic amide compounds as CETP protein inhibitors, their preparation, pharmaceutical compositions, and use in therapy, United States, , ,
Cas no 945840-70-0 (7-Chloro-5-(trifluoromethyl)-1H-pyrrolo2,3-Cpyridine)

7-Chloro-5-(trifluoromethyl)-1H-pyrrolo2,3-Cpyridine Chemical and Physical Properties
Names and Identifiers
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- 7-CHLORO-5-(TRIFLUOROMETHYL)-1H-PYRROLO[2,3-C]PYRIDINE
- 7-chloro-5-trifluoromethyl-1H-pyrrolo[2,3-c]pyridine
- 1H-Pyrrolo[2,3-c]pyridine, 7-chloro-5-(trifluoromethyl)-
- 1h-pyrrolo[2,3-c]pyridine,7-chloro-5-(trifluoromethyl)-
- 7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine (ACI)
- 7-Chloro-5-(trifluoromethyl)-1H-pyrrolo2,3-Cpyridine
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- MDL: MFCD18258889
- Inchi: 1S/C8H4ClF3N2/c9-7-6-4(1-2-13-6)3-5(14-7)8(10,11)12/h1-3,13H
- InChI Key: PJDRTVUWYASEJF-UHFFFAOYSA-N
- SMILES: FC(C1C=C2C(NC=C2)=C(Cl)N=1)(F)F
Computed Properties
- Exact Mass: 220.0015103 g/mol
- Monoisotopic Mass: 220.0015103 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.7
- XLogP3: 2.9
- Molecular Weight: 220.58
7-Chloro-5-(trifluoromethyl)-1H-pyrrolo2,3-Cpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C385828-2.5mg |
7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine |
945840-70-0 | 2.5mg |
$ 50.00 | 2022-06-06 | ||
abcr | AB447786-250mg |
7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine; . |
945840-70-0 | 250mg |
€1306.50 | 2025-02-16 | ||
abcr | AB447786-250 mg |
7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine; . |
945840-70-0 | 250MG |
€727.20 | 2023-07-18 | ||
Enamine | EN300-5086189-1.0g |
7-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine |
945840-70-0 | 95.0% | 1.0g |
$1328.0 | 2025-03-15 | |
Enamine | EN300-5086189-0.25g |
7-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine |
945840-70-0 | 95.0% | 0.25g |
$657.0 | 2025-03-15 | |
Enamine | EN300-5086189-2.5g |
7-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine |
945840-70-0 | 95.0% | 2.5g |
$2791.0 | 2025-03-15 | |
Enamine | EN300-5086189-0.05g |
7-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine |
945840-70-0 | 95.0% | 0.05g |
$310.0 | 2025-03-15 | |
Enamine | EN300-5086189-0.5g |
7-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine |
945840-70-0 | 95.0% | 0.5g |
$1036.0 | 2025-03-15 | |
1PlusChem | 1P00IITJ-100mg |
7-CHLORO-5-(TRIFLUOROMETHYL)-1H-PYRROLO[2,3-C]PYRIDINE |
945840-70-0 | 95% | 100mg |
$447.00 | 2025-03-15 | |
1PlusChem | 1P00IITJ-250mg |
7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine |
945840-70-0 | 95% | 250mg |
$868.00 | 2025-03-01 |
7-Chloro-5-(trifluoromethyl)-1H-pyrrolo2,3-Cpyridine Production Method
Production Method 1
1.2 0 °C; 1 h, 0 °C → rt; 1 h, 40 °C
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C → rt; 30 min, 40 °C
7-Chloro-5-(trifluoromethyl)-1H-pyrrolo2,3-Cpyridine Raw materials
7-Chloro-5-(trifluoromethyl)-1H-pyrrolo2,3-Cpyridine Preparation Products
7-Chloro-5-(trifluoromethyl)-1H-pyrrolo2,3-Cpyridine Related Literature
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Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
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Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
Additional information on 7-Chloro-5-(trifluoromethyl)-1H-pyrrolo2,3-Cpyridine
Introduction to 7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine (CAS No. 945840-70-0) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine, identified by its CAS number 945840-70-0, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrrolopyridine class, a scaffold that is widely recognized for its versatility in drug discovery. The presence of both chloro and trifluoromethyl substituents enhances its pharmacological profile, making it a promising candidate for further investigation.
The trifluoromethyl group is particularly noteworthy, as it is frequently incorporated into pharmaceuticals to improve metabolic stability, binding affinity, and overall bioavailability. In the context of 7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine, this substitution likely contributes to its ability to interact with biological targets in a manner that is both selective and potent. Additionally, the chloro substituent can serve as a handle for further chemical modifications, enabling the synthesis of derivatives with tailored properties.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological macromolecules. Studies suggest that the pyrrolopyridine core of 7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine can effectively bind to enzymes and receptors involved in various disease pathways. For instance, preliminary data indicate that it may interact with kinases and transcription factors, which are key players in cancer signaling networks. The chloro and trifluoromethyl groups are thought to play critical roles in modulating these interactions, potentially leading to the development of novel therapeutic agents.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development. Pyrrolopyridines, in particular, have been implicated in a wide range of biological processes, making them attractive for therapeutic intervention. The structural motif of 7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine aligns well with this trend, as it combines elements known to enhance drug-like properties. The compound’s ability to modulate protein-protein interactions has opened up new avenues for research into diseases such as inflammation and neurodegeneration.
In vitro studies have begun to elucidate the mechanism of action of 7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine, revealing its potential as an inhibitor of specific enzymatic pathways. For example, researchers have observed inhibitory effects on certain tyrosine kinases, which are overactive in many cancers. The potency and selectivity observed in these assays are attributed to the compound’s ability to occupy binding pockets with high affinity while minimizing off-target effects. This balance is crucial for developing drugs that are both effective and safe.
The synthesis of 7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine represents another area of interest within the chemical community. The development of efficient synthetic routes allows for the scalable production of this compound, which is essential for preclinical testing and commercialization. Advances in synthetic methodologies have enabled chemists to introduce various functional groups with precision, further expanding the library of possible derivatives. This flexibility is particularly valuable when designing molecules with optimized pharmacokinetic profiles.
Parallel efforts are underway to explore the pharmacokinetic properties of 7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine using computational modeling tools. These studies aim to predict how the compound behaves within living systems, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. By leveraging machine learning algorithms trained on large datasets of drug-like molecules, researchers can anticipate potential challenges early in the development process. Such insights are critical for refining molecular structures to enhance bioavailability and reduce toxicity.
The intersection of chemical biology and medicinal chemistry has also led to innovative approaches for evaluating the biological activity of compounds like 7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine. High-throughput screening (HTS) techniques allow for rapid testing against large libraries of biological targets, identifying hits that warrant further investigation. When combined with structure-activity relationship (SAR) studies, HTS provides a powerful framework for optimizing lead compounds into viable drug candidates. The pyrrolopyridine scaffold has proven particularly amenable to this process due to its inherent diversity and reactivity.
Future directions in the study of 7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine may include exploring its role in modulating immune responses or as a tool for investigating neural pathways associated with cognitive disorders. The compound’s ability to interact with multiple biological systems makes it a versatile platform for interdisciplinary research. Collaborations between chemists and biologists will be essential for translating laboratory findings into clinical applications that benefit patients worldwide.
In conclusion,7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine (CAS No. 945840-70-0) represents a compelling example of how structural innovation can drive progress in drug discovery. Its unique combination of substituents enhances its potential as a therapeutic agent while providing opportunities for further chemical exploration. As research continues to uncover new biological functions and synthetic strategies,this compound will undoubtedly play an important role in shaping the future landscape of medicinal chemistry.
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